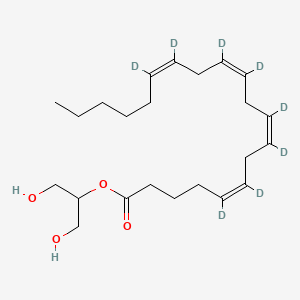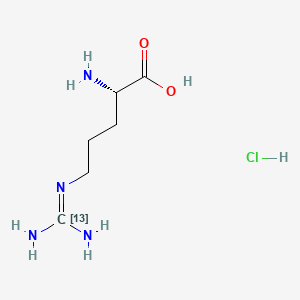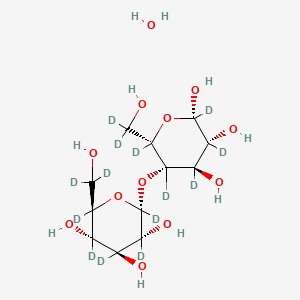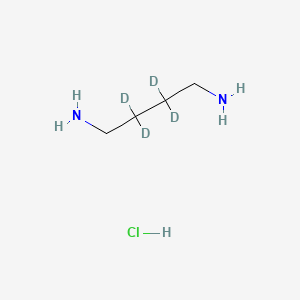
Regorafenib N-oxide and N-desmethyl (M5)-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regorafenib N-oxide and N-desmethyl (M5)-13C6 is a metabolite of regorafenib, a multiple tyrosine kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . This compound is known for its pharmacological activity and is studied for its role in the efficacy and toxicity of regorafenib treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the oxidation and demethylation of regorafenib. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of oxidizing agents and demethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the literature. it is likely that large-scale production follows similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Regorafenib N-oxide and N-desmethyl (M5)-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of regorafenib to its N-oxide form.
Reduction: Potential reduction of the N-oxide group back to the parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and demethylating agents such as boron tribromide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions are the N-oxide and N-desmethyl derivatives of regorafenib, which retain significant pharmacological activity .
Scientific Research Applications
Regorafenib N-oxide and N-desmethyl (M5)-13C6 has several scientific research applications:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Used in studies to understand its biological activity and interactions with cellular targets.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of regorafenib treatment, including its impact on efficacy and toxicity.
Mechanism of Action
The mechanism of action of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the inhibition of multiple protein kinases. These kinases are involved in various cellular processes, including angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. The compound targets kinases such as VEGFR1-3, KIT, RET, RAF1, BRAF, and PDGFR, leading to the inhibition of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to regorafenib N-oxide and N-desmethyl (M5)-13C6 include:
Regorafenib: The parent compound with similar pharmacological activity.
Sorafenib: Another tyrosine kinase inhibitor with overlapping targets.
Sunitinib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
This compound is unique due to its specific metabolic profile and its role in the pharmacokinetics of regorafenib. Its distinct chemical structure and activity profile make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H13ClF4N4O4 |
|---|---|
Molecular Weight |
490.74 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1 |
InChI Key |
JPEWXTSDCNCZOD-GZEXQWKYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)






